molecular formula C19H16N5NaO7S3 B15143118 Ceftiofur-d3 (sodium)

Ceftiofur-d3 (sodium)

Cat. No.: B15143118
M. Wt: 548.6 g/mol
InChI Key: RFLHUYUQCKHUKS-ZBMCXVNTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftiofur-d3 (sodium) is a deuterium-labeled derivative of ceftiofur sodium, a third-generation cephalosporin antibiotic. This compound is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The deuterium labeling in Ceftiofur-d3 (sodium) is particularly useful in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ceftiofur-d3 (sodium) involves the incorporation of deuterium atoms into the ceftiofur sodium molecule. One common method includes the reaction of 2-furanmethanethiol with deuterated reagents under controlled conditions. The process typically involves the use of ethanol, water, and sodium hydrosulfide, followed by the addition of 2-furoyl chloride at a specific temperature range .

Industrial Production Methods

Industrial production of Ceftiofur-d3 (sodium) often employs vacuum freeze-drying techniques to ensure high purity and stability of the final product. The process includes the preparation of reagents, detection and analysis using various spectrometric methods, and the combination of active carbon and adsorption resin for filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ceftiofur-d3 (sodium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Common in the modification of the cephalosporin core structure.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include desfuroylceftiofur and other metabolites that retain antibacterial activity. These products are often analyzed using high-performance liquid chromatography and mass spectrometry to ensure their stability and efficacy .

Scientific Research Applications

Ceftiofur-d3 (sodium) is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:

Mechanism of Action

Ceftiofur-d3 (sodium) exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. The disruption of cell wall synthesis leads to bacterial cell lysis and death. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed study of the drug’s pharmacokinetics and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Ceftiofur sodium: The non-deuterated form of Ceftiofur-d3 (sodium), widely used in veterinary medicine.

    Cefquinome: Another cephalosporin antibiotic used in veterinary applications.

    Cefotaxime: A third-generation cephalosporin used in human medicine.

Uniqueness

Ceftiofur-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed pharmacokinetic data are required .

Properties

Molecular Formula

C19H16N5NaO7S3

Molecular Weight

548.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1/i1D3;

InChI Key

RFLHUYUQCKHUKS-ZBMCXVNTSA-M

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.